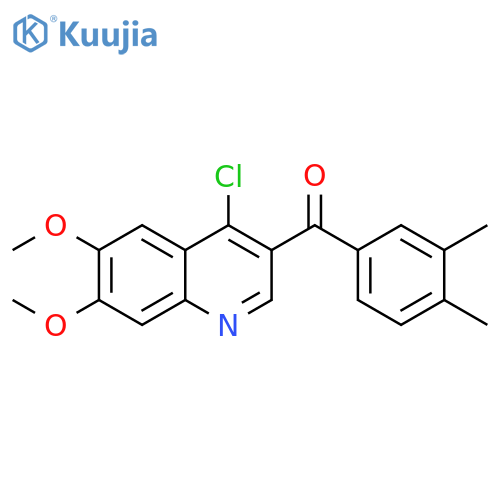

Cas no 1351800-23-1 ((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone)

1351800-23-1 structure

商品名:(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone

CAS番号:1351800-23-1

MF:C20H18ClNO3

メガワット:355.814824581146

CID:5208169

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone

- Methanone, (4-chloro-6,7-dimethoxy-3-quinolinyl)(3,4-dimethylphenyl)-

-

- インチ: 1S/C20H18ClNO3/c1-11-5-6-13(7-12(11)2)20(23)15-10-22-16-9-18(25-4)17(24-3)8-14(16)19(15)21/h5-10H,1-4H3

- InChIKey: ALVHQJUYPMIWEV-UHFFFAOYSA-N

- ほほえんだ: C(C1=C(Cl)C2C(N=C1)=CC(OC)=C(OC)C=2)(C1=CC=C(C)C(C)=C1)=O

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | BS-6426-1MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | BS-6426-5MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | BS-6426-10MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 10mg |

£63.00 | 2025-02-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00906849-1g |

4-Chloro-3-(3,4-dimethylbenzoyl)-6,7-dimethoxyquinoline |

1351800-23-1 | 95% | 1g |

¥2394.0 | 2023-04-10 | |

| Key Organics Ltd | BS-6426-50MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| Key Organics Ltd | BS-6426-20MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 20mg |

£76.00 | 2023-04-18 | |

| Key Organics Ltd | BS-6426-100MG |

(4-chloro-6,7-dimethoxyquinolin-3-yl)(3,4-dimethylphenyl)methanone |

1351800-23-1 | >90% | 100mg |

£146.00 | 2025-02-08 |

(4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone 関連文献

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

5. Water

1351800-23-1 ((4-chloro-6,7-dimethoxyquinolin-3-yl)-(3,4-dimethylphenyl)methanone) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬